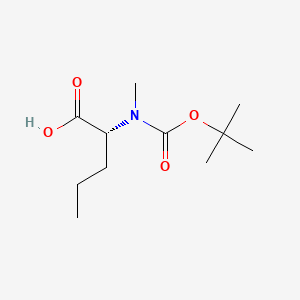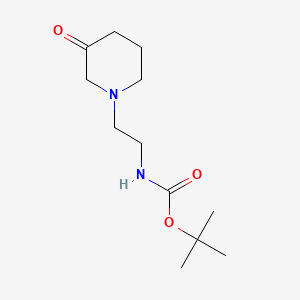
Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate (MFPHP) is a fluorinated hydroxypropyl ester of a phenyl group and has been used in various scientific research applications. MFPHP has a wide range of advantages for lab experiments, including its low toxicity and its ability to react quickly with other molecules. It is also a versatile compound, with multiple applications in the fields of medicine, biochemistry, and pharmacology.
Mécanisme D'action
Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate has a number of mechanisms of action. It can act as a Lewis acid, which means it can donate electrons to other molecules. It can also act as a Bronsted acid, which means it can accept electrons from other molecules. Additionally, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate can act as a ligand for metal ions, which means it can form complexes with metal ions. Finally, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate can act as an enzyme inhibitor, which means it can bind to enzymes and prevent them from performing their normal functions.
Biochemical and Physiological Effects
Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate has a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin, dopamine, and norepinephrine. Furthermore, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Finally, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate has been shown to inhibit the enzyme xanthine oxidase, which is involved in the breakdown of the purine bases xanthine and hypoxanthine.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate has a number of advantages for lab experiments. It is a low-toxicity compound, which means it is safe to use in the laboratory. Additionally, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate is a versatile compound, which means it can be used in a variety of different experiments. Furthermore, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate is a fast-reacting compound, which means it can be used to quickly and efficiently synthesize other compounds. Finally, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate is a low-cost compound, which means it is affordable for most laboratory experiments.
However, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate also has some limitations for lab experiments. It is not very soluble in water, which means it can be difficult to dissolve in aqueous solutions. Additionally, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate is sensitive to light and heat, which means it can degrade quickly if exposed to these conditions. Furthermore, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate is a volatile compound, which means it can easily escape from a reaction vessel if not handled properly.
Orientations Futures
There are a number of potential future directions for Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate. One potential direction is to explore its use as an enzyme inhibitor for therapeutic purposes. Additionally, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate could be used in the development of new drugs, as a catalyst in organic synthesis, or as a reagent in analytical chemistry. Finally, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate could be used to study the regulation of gene expression and the regulation of protein folding.
Méthodes De Synthèse
Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate can be synthesized through a number of different methods, including the Williamson ether synthesis, the Grignard reaction, and the Mitsunobu reaction. In the Williamson ether synthesis, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate is synthesized by reacting a phenol with an alkyl halide in the presence of a base. In the Grignard reaction, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate is synthesized by reacting an alkyl halide with a magnesium halide in the presence of a base. Finally, in the Mitsunobu reaction, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate is synthesized by reacting a phenol with an alkyl halide in the presence of a base and a phosphine. All of these methods are efficient and produce high yields of Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate.
Applications De Recherche Scientifique
Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate has a wide range of applications in scientific research. It has been used in the development of drugs, as a solvent in organic synthesis, and as a reagent in analytical chemistry. It has also been used in the study of enzyme-catalyzed reactions, as a catalyst in organic synthesis, and as a starting material for the synthesis of other compounds. Additionally, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate has been used in the study of biological processes, such as the regulation of gene expression and the regulation of protein folding.
Propriétés
IUPAC Name |
methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7/h2-6,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTDVRNCZMFXTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CO)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B595470.png)







